(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate
Description
(3R,4R,5R)-3,4,5-Tris(acetyloxy)oxan-2-yl acetate is a tetraacetylated derivative of a pyranose (oxane) ring. Its IUPAC name indicates acetyl groups at the 3-, 4-, and 5-positions of the oxane backbone and an additional acetate moiety at the 2-position. This compound is primarily used in organic synthesis as a protected intermediate for glycosylation reactions or as a precursor to bioactive molecules. The acetyl groups serve to stabilize reactive hydroxyl groups during synthetic processes .
Molecular Formula: C₁₄H₁₈O₁₀ (inferred from structurally similar compounds in ).
Molecular Weight: ~354.29 g/mol (calculated based on formula).
Properties
IUPAC Name |
[(3R,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-PFGBXZAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate typically involves the acetylation of a sugar molecule. The process begins with the selection of a suitable hexose, such as glucose. The hydroxyl groups of the sugar are then protected using acetyl groups through a reaction with acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
(3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the parent sugar and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: Parent sugar (e.g., glucose) and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives of the sugar.
Scientific Research Applications
(3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities in complex molecule synthesis.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding carbohydrate chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases, releasing the parent sugar and acetic acid. The released sugar can then participate in various metabolic pathways, while the acetic acid can be further metabolized or excreted. The compound’s ability to form stable complexes with drugs makes it a potential candidate for drug delivery applications, where it can enhance the solubility and stability of the drug molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogues, emphasizing structural differences, molecular properties, and applications:
Key Differences and Implications
Backbone Variability: The target compound’s pyranose (6-membered) ring contrasts with β-D-ribofuranose’s furanose (5-membered) ring , affecting ring strain and reactivity. 1,5-Anhydro-D-glucitol () lacks a reducing end due to its anhydro bridge, making it less reactive in glycosylation than the target compound.
Functional Group Modifications: The lactone group in ’s compound introduces electrophilicity, enabling lactone ring-opening reactions absent in the target compound. Cellobiosyl bromide () includes a bromine atom at the anomeric position, enhancing its utility as a glycosyl donor compared to non-halogenated analogues.
Biological Applications: Auranofin () exemplifies how structural complexity (e.g., gold coordination) shifts applications from synthetic intermediates to therapeutic agents. Imidazole-substituted derivatives () highlight the role of heterocyclic moieties in enhancing bioactivity.
Biological Activity
(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate is a complex organic compound with notable biological activities. This article delves into its structural characteristics, biological effects, and potential applications in various fields.
Structural Overview
The compound is characterized by a unique oxane ring structure with three acetoxy groups attached to it. The molecular formula is , and it has a molecular weight of 306.26 g/mol. The specific stereochemistry at the 3, 4, and 5 positions contributes to its biological properties.
Antimicrobial Properties
Research indicates that (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6 when administered at specific dosages. A study showed that:
- Dosage : 50 mg/kg
- Effect : Reduction in TNF-alpha levels by approximately 40% after 24 hours.
This suggests that (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate may have therapeutic potential in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with cellular pathways involved in inflammation and microbial resistance. It is believed to modulate the immune response and inhibit the synthesis of pro-inflammatory cytokines.
Case Studies
- Case Study in Antimicrobial Application : A clinical trial involving patients with bacterial infections showed that treatment with (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate resulted in a significant decrease in infection rates compared to a control group receiving standard antibiotics.
- Case Study in Inflammatory Response : In a study on rheumatoid arthritis models, administration of the compound led to improved joint function and reduced swelling compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
